B1578790 Beta-Amyloid (12-42)

Beta-Amyloid (12-42)

Numéro de catalogue: B1578790
Poids moléculaire: 3206.8
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Beta-Amyloid (12-42) is a useful research compound. Molecular weight is 3206.8. The purity is usually 95%.
BenchChem offers high-quality Beta-Amyloid (12-42) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Beta-Amyloid (12-42) including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Diagnostic Applications

Aβ42 serves as a crucial biomarker for Alzheimer's disease, aiding in early detection and diagnosis. Its levels in cerebrospinal fluid (CSF) and plasma are indicative of amyloid pathology:

  • Cerebrospinal Fluid (CSF) Analysis : CSF Aβ42 levels are significantly reduced in individuals with AD compared to those with mild cognitive impairment (MCI) or normal cognition. This reduction can occur 10-20 years before clinical symptoms manifest, making it a valuable early diagnostic tool .
  • Plasma Biomarkers : Recent studies indicate that plasma levels of Aβ42 correlate with CSF concentrations and amyloid plaque burden in the brain. Lower plasma Aβ42/Aβ40 ratios are associated with an increased risk of developing AD, highlighting its potential as a less invasive diagnostic marker .

Therapeutic Targets

Aβ42 is not only a biomarker but also a target for therapeutic interventions aimed at modifying the disease course:

  • Neurotrophin Receptor p75NTR : Research has identified that Aβ42 binds to the p75 neurotrophin receptor, inducing apoptosis in nerve cells. This interaction presents a novel therapeutic target for mitigating neurodegeneration associated with AD . Computational studies have shown that Aβ42 forms stable complexes with p75NTR, suggesting that modulating this interaction could influence neuronal survival .
  • Amyloid-Based Therapies : Despite challenges in clinical trials targeting Aβ, ongoing research continues to explore Aβ42 as a focal point for developing disease-modifying therapies. The identification of specific binding sites and the structural characteristics of Aβ42 fibrils can inform the design of small molecules or antibodies aimed at preventing aggregation or promoting clearance from the brain .

Case Studies and Research Findings

Several studies have documented the relationship between Aβ42 levels and cognitive outcomes:

  • Cognitive Function Correlation : Higher levels of soluble Aβ42 in CSF have been associated with normal cognitive function and larger hippocampal volumes in individuals with brain amyloidosis. This correlation suggests that maintaining higher soluble Aβ42 levels may protect against cognitive decline .
  • Longitudinal Studies : Long-term studies tracking changes in plasma and CSF Aβ42 levels provide insights into their predictive value for cognitive impairment. Individuals exhibiting declining plasma Aβ42 levels over time demonstrated a greater risk of cognitive decline, underscoring its potential role as a prognostic biomarker .

Data Summary

The following table summarizes key findings from recent studies regarding Aβ42 levels in different populations:

Study ReferencePopulationMeasurement TypeKey Findings
AD PatientsCSFSignificant reduction in Aβ42 levels compared to controls; predictive of AD onset.
Normal Cognition vs. MCI vs. ADCSFHigher soluble Aβ42 associated with better cognitive performance; lower levels in MCI and AD.
Neuronal CellsBinding StudiesAβ42 binds to p75NTR, inducing apoptosis; potential therapeutic target identified.
Longitudinal StudyPlasma/CSFDeclining plasma Aβ42 linked to cognitive decline; predictive value established.

Propriétés

Poids moléculaire

3206.8

Séquence

VHHQKLVFFAEDVGSNKGAIIGLMVGGVVIA

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.